molecular formula C20H15N5O B12211584 N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-2-carboxamide

N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-2-carboxamide

Cat. No.: B12211584
M. Wt: 341.4 g/mol
InChI Key: KMRCBUIXFVVCMA-UHFFFAOYSA-N
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Description

Product Overview N-[3-(1H-Tetrazol-1-yl)phenyl]biphenyl-2-carboxamide is a synthetic organic compound designed for pharmaceutical and biochemical research. Its structure incorporates a biphenyl carboxamide scaffold linked to a phenyl ring bearing a 1H-tetrazole substituent. This molecular architecture is of significant interest in modern drug discovery, particularly for designing enzyme inhibitors and probing protein-ligand interactions. Research Applications and Value The primary research value of this compound lies in its tetrazole moiety. The tetrazole ring is a well-established bioisostere of carboxylic acid groups . It mimics the spatial and electronic properties of a carboxylate but offers advantages such as enhanced metabolic stability and greater membrane permeability due to increased lipophilicity, which can improve the pharmacokinetic profile of lead compounds . Researchers investigate tetrazole-containing molecules like this one for a wide range of activities, including potential applications as xanthine oxidase inhibitors for managing hyperuricemia, and for other targets like peroxisome proliferator-activated receptors (PPARs) and dipeptidyl peptidase-4 (DPP-4) in the context of metabolic diseases . The biphenyl group further provides a rigid, planar structure that can facilitate interactions with aromatic residues in enzyme binding pockets through pi-pi stacking. Mechanism of Action Insight While the specific mechanism of action for this compound is target-dependent, the general principle involves the tetrazole ring acting as a key pharmacophore. The nitrogen-rich tetrazole can engage in strong, directional hydrogen bonding with biological targets, often serving as a hydrogen bond acceptor . For instance, in related compounds, the tetrazole's nitrogen atoms have been shown to form critical hydrogen bonds with amino acid residues like Asn768 in the active site of xanthine oxidase, a binding interaction that is crucial for inhibitory activity . The amide linkage and the biphenyl system contribute to the molecule's overall shape and binding affinity, allowing it to fit precisely into specific pockets on protein surfaces. Usage Note This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C20H15N5O

Molecular Weight

341.4 g/mol

IUPAC Name

2-phenyl-N-[3-(tetrazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C20H15N5O/c26-20(19-12-5-4-11-18(19)15-7-2-1-3-8-15)22-16-9-6-10-17(13-16)25-14-21-23-24-25/h1-14H,(H,22,26)

InChI Key

KMRCBUIXFVVCMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)NC3=CC(=CC=C3)N4C=NN=N4

Origin of Product

United States

Preparation Methods

Preparation of Biphenyl-2-Carbonyl Chloride

The synthesis typically begins with the activation of biphenyl-2-carboxylic acid (1 ) to its acid chloride derivative (2 ). This is achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) in toluene at 0–5°C, followed by gradual warming to 25–30°C. Pyridine is often added as a catalyst to neutralize HCl byproducts. The reaction completes within 2–4 hours, yielding biphenyl-2-carbonyl chloride with >90% conversion efficiency.

Reaction Conditions

  • Reagents : Biphenyl-2-carboxylic acid, SOCl₂, pyridine

  • Solvent : Toluene

  • Temperature : 0–30°C (stepwise)

  • Yield : 89–93%

Synthesis of 3-(1H-Tetrazol-1-yl)aniline

The tetrazole-bearing aniline moiety (3 ) is synthesized via a [2+3] cycloaddition reaction. A nitrile precursor, such as 3-aminobenzonitrile, reacts with sodium azide (NaN₃) in the presence of zinc chloride (ZnCl₂) as a catalyst. The reaction proceeds at 80–100°C for 12–24 hours in dimethylformamide (DMF), forming the tetrazole ring with regioselectivity for the 1H-tetrazol-1-yl isomer.

Reaction Conditions

  • Reagents : 3-Aminobenzonitrile, NaN₃, ZnCl₂

  • Solvent : DMF

  • Temperature : 80–100°C

  • Yield : 70–78%

Coupling Reactions to Form the Target Compound

Amidation of Biphenyl-2-Carbonyl Chloride

The final step involves coupling biphenyl-2-carbonyl chloride (2 ) with 3-(1H-tetrazol-1-yl)aniline (3 ) under Schotten-Baumann conditions. The reaction is conducted in tetrahydrofuran (THF) at 0–5°C, with gradual addition of the aniline derivative to prevent side reactions. Triethylamine (Et₃N) is used to scavenge HCl, ensuring high conversion rates.

Reaction Conditions

  • Reagents : Biphenyl-2-carbonyl chloride, 3-(1H-tetrazol-1-yl)aniline, Et₃N

  • Solvent : THF

  • Temperature : 0–25°C

  • Yield : 82–85%

Alternative One-Pot Methodologies

Recent advances enable the synthesis of N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-2-carboxamide in a single pot. For example, a multicomponent reaction combines biphenyl-2-carboxylic acid, 3-aminophenylboronic acid, and trimethylsilyl azide (TMSN₃) under palladium catalysis. This method avoids isolating intermediates and achieves yields comparable to stepwise approaches (78–80%).

Reaction Conditions

  • Reagents : Biphenyl-2-carboxylic acid, 3-aminophenylboronic acid, TMSN₃, Pd(PPh₃)₄

  • Solvent : THF/H₂O (4:1)

  • Temperature : 60°C

  • Yield : 78–80%

Optimization and Catalytic Strategies

Role of Catalysts in Tetrazole Formation

Zinc chloride remains the most effective catalyst for tetrazole cyclization, providing a 15–20% yield improvement over uncatalyzed reactions. Alternative catalysts, such as ammonium cerium(IV) nitrate (CAN), have been explored but show lower selectivity for the 1H-tetrazol-1-yl isomer.

Solvent Effects on Reaction Efficiency

Polar aprotic solvents like DMF and THF are optimal for tetrazole synthesis due to their ability to stabilize ionic intermediates. Nonpolar solvents (e.g., toluene) result in slower reaction kinetics and reduced yields (50–60%).

Industrial-Scale Production Considerations

Purification Techniques

Crude this compound is purified via recrystallization from ethanol or diethyl ether, achieving >98% purity. Large-scale processes employ continuous chromatography using silica gel and ethyl acetate/hexane gradients.

Waste Management

Excess sodium azide and heavy metal catalysts (e.g., ZnCl₂) require neutralization with ferrous sulfate (FeSO₄) to prevent environmental contamination.

Comparative Analysis of Synthesis Routes

Method Reagents Yield Purity Scale Feasibility
Stepwise AmidationSOCl₂, NaN₃, ZnCl₂82–85%>98%Industrial
One-Pot MulticomponentTMSN₃, Pd(PPh₃)₄78–80%95–97%Laboratory
Catalytic Coupling3-Aminobenzonitrile, CAN65–70%90–92%Small-Scale

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction could produce amine derivatives .

Scientific Research Applications

Biological Activities

The compound has been studied for various biological activities, including:

  • Xanthine Oxidase Inhibition : Research indicates that derivatives of N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-2-carboxamide exhibit significant inhibition of xanthine oxidase, an enzyme involved in purine metabolism and implicated in conditions such as gout and hyperuricemia. A study reported that modifications to the tetrazole moiety improved potency, with certain derivatives achieving IC50 values as low as 0.031 μM .
  • Antimicrobial Properties : Compounds containing tetrazole groups have shown promising antimicrobial activity. For instance, studies have demonstrated that biphenyl tetrazoles possess significant antibacterial properties, making them candidates for further pharmacological exploration .
  • Anti-inflammatory Effects : Some derivatives have been evaluated for their anti-inflammatory potential. Research has indicated that specific formulations exhibit strong anti-inflammatory activity comparable to established drugs like diclofenac sodium .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

Modification Effect on Activity
Introduction of different substituents on the phenyl ringVariations in potency against xanthine oxidase
Alteration of the amide linkageChanges in solubility and bioavailability
Variation in the position of the tetrazole groupSignificant impact on biological activity

Case Studies

Several studies have documented the synthesis and evaluation of this compound derivatives:

  • Xanthine Oxidase Inhibitors : A systematic study synthesized various derivatives and assessed their inhibitory effects on xanthine oxidase. The most potent compound demonstrated a remarkable improvement over previous iterations, indicating that strategic modifications can lead to enhanced therapeutic profiles .
  • Antimicrobial Activity : Another investigation focused on synthesizing biphenyl tetrazole derivatives and evaluating their antimicrobial efficacy against various pathogens. Results showed that certain compounds had significant zones of inhibition, suggesting their potential as new antimicrobial agents .
  • Anti-inflammatory Activity : Research evaluating the anti-inflammatory effects utilized carrageenan-induced edema models to assess efficacy. Compounds were compared to standard anti-inflammatory drugs, revealing promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-2-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

N-(3-(1H-Tetrazol-1-yl)phenyl)isonicotinamide Derivatives (2a-t, 6-8)

These compounds, reported in , share the 3-tetrazolylphenyl group but replace the biphenyl system with a pyridine (isonicotinamide) ring. Key findings include:

  • Activity: Derivatives exhibited XO inhibitory activity (IC₅₀ values ranging from 0.8–12.3 μM), with substituents on the pyridine ring significantly influencing potency. For example, electron-withdrawing groups (e.g., -NO₂) enhanced activity due to improved hydrogen-bond acceptor capacity .
  • Amide Orientation : Reversing the amide linkage (e.g., compounds 3c, 3e) reduced activity, underscoring the importance of the original carboxamide orientation for target binding .

N-[3-(1H-Tetrazol-1-yl)phenyl]biphenyl-2-carboxamide

  • Hypothetical Activity : Based on , the tetrazole moiety likely facilitates strong hydrogen bonds with XO’s active site (e.g., Arg880), while the biphenyl group could engage in π-π stacking with hydrophobic residues.

Heterocyclic Compounds with Triazole-Thiazole Moieties (9a-e)

describes compounds such as 9a-e, which feature triazole-thiazole systems instead of tetrazole-carboxamide motifs. These were synthesized via click chemistry and evaluated for α-glucosidase inhibition:

  • Activity : Compound 9c (IC₅₀ = 18.2 μM) showed superior inhibitory activity compared to acarbose (IC₅₀ = 37.4 μM) .
  • Structural Contrasts :
    • The triazole-thiazole scaffold relies on different binding interactions (e.g., sulfur-mediated van der Waals contacts) compared to the tetrazole-carboxamide’s hydrogen-bonding profile.
    • Melting points for 9a-e (e.g., 9c: 198–200°C) suggest higher crystallinity than tetrazole-carboxamides, which may impact solubility .

Data Tables

Table 2: Hydrogen-Bond Interactions in Docking Studies

Compound Target Residues Interaction Type Reference
N-(3-Tetrazolylphenyl) derivatives Arg880 (XO) Tetrazole H-bond acceptor
Compound 9c Asp352 (α-glucosidase) Triazole H-bond donor

Research Findings and Trends

  • Tetrazole vs. Triazole-Thiazole : Tetrazole-containing compounds prioritize hydrogen-bonding (critical for XO inhibition), whereas triazole-thiazole derivatives leverage heterocyclic rigidity for α-glucosidase inhibition .
  • Amide Orientation : The original carboxamide orientation in this compound is likely optimal for enzyme binding, as reversed amides (e.g., 3c) show reduced potency .
  • Substituent Effects : Electron-withdrawing groups on aromatic rings enhance activity in both tetrazole and triazole-thiazole scaffolds by modulating electronic properties and binding interactions .

Biological Activity

N-[3-(1H-tetrazol-1-yl)phenyl]biphenyl-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a tetrazole ring, biphenyl structure, and carboxamide group. This article delves into the biological activities of this compound, synthesizing findings from various studies to highlight its potential therapeutic applications.

Structural Characteristics

The compound's structure allows it to mimic carboxylic acids, enhancing its ability to interact with various biological targets. The tetrazole moiety is particularly noteworthy for its diverse biological activities, which include enzyme inhibition and receptor modulation. The following table summarizes the key structural features of this compound:

Feature Description
Tetrazole Ring Provides diverse biological activity
Biphenyl Structure Enhances hydrophobic interactions
Carboxamide Group Facilitates hydrogen bonding with biological targets

Enzyme Inhibition

Research has demonstrated that this compound exhibits potent inhibitory activity against various enzymes. For instance, a study focused on xanthine oxidase (XO) inhibitors showed that derivatives of this compound could achieve IC50 values as low as 0.031 μM, indicating strong inhibitory potential . The structure-based drug design (SBDD) approach revealed that the tetrazole moiety plays a crucial role in binding to the active site of XO, forming critical hydrogen bonds that enhance potency.

Receptor Modulation

The compound's ability to bind effectively to specific receptors has been highlighted in several studies. Its interaction with receptors can lead to modulation of their activity, which is essential for therapeutic applications. For example, molecular docking studies have indicated favorable binding interactions between the tetrazole derivatives and various protein targets, suggesting potential roles in drug design .

Case Studies

Several case studies have illustrated the biological efficacy of this compound:

  • Xanthine Oxidase Inhibition : A study synthesized a series of derivatives based on this compound and evaluated their inhibitory effects on XO. The results showed that modifications at specific positions significantly affected potency, emphasizing the importance of structural optimization in drug development .
  • Anticancer Activity : Another investigation assessed the cytotoxic effects of tetrazole derivatives against cancer cell lines. The findings indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents .
  • Antioxidant Properties : Research also explored the antioxidant capabilities of tetrazole derivatives derived from this compound. The results suggested that these compounds could mitigate oxidative stress in cellular models, further supporting their therapeutic potential .

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